alpha-Methyl-DL-phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-methyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOWVAAEQCNGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312866 | |
| Record name | DL-α-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | alpha-Methylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1132-26-9, 4415-69-4 | |
| Record name | DL-α-Methylphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methyl-DL-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Methylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004415694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1132-26-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-α-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-METHYL-DL-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67265D2JSG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Diastereomeric Salt Formation
A stoichiometric mixture of DL-α-chloro-α-(3-methoxy-4-hydroxybenzyl)-propionic acid and quinine in isopropanol preferentially precipitates the L-enantiomer as a quinine salt. For instance, dissolving 10.6 g of the racemic acid with 16.2 g of quinine in 50 mL isopropanol at 30°C yields 92% of the L-salt after 30 minutes. Conversely, concentrating the filtrate and treating it with hydrochloric acid isolates the D-enantiomer. This method achieves an enantiomeric excess (ee) >98% for both forms.
Table 1: Resolution Efficiency Using Quinine
| Enantiomer | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| L-acid | Isopropanol | 30 | 92 | 98.5 |
| D-acid | Isopropanol | 30 | 88 | 97.8 |
Ammonolysis and Acid Treatment for Amino Group Formation
Replacing the α-halo group with an amine is critical for converting resolved intermediates into α-methylphenylalanine. The choice of ammonolysis conditions dictates the stereochemical outcome and yield.
Reaction with Anhydrous Ammonia
Treating D-α-chloro-α-(3-methoxy-4-hydroxybenzyl)-propionic acid with anhydrous ammonia at −40°C to 25°C facilitates nucleophilic substitution, yielding D-α-methyl-(3-methoxy-4-hydroxyphenyl)-alanine. Excess ammonia is evaporated to prevent side reactions during subsequent acid treatment.
Hydrohalic Acid Quenching
Dilute hydrochloric acid (2.5 N) protonates the ammonolyzed product, forming the hydrochloride salt. Neutralization with alkylene oxides (e.g., ethylene oxide) liberates the free amino acid. This step achieves >95% conversion when conducted below 25°C to minimize racemization.
Acylation-Dealkylation for 3,4-Dihydroxy Derivatives
For derivatives requiring dihydroxy substituents, acylation followed by aluminum halide-mediated dealkylation is employed.
N-Acylation with Acetic Anhydride
Reacting the ammonolyzed product with acetic anhydride in pyridine at 50°C protects the amino group, forming N-acetyl-α-methylphenylalanine. Excess anhydride ensures complete acylation, critical for preventing undesired side reactions.
Aluminum Bromide-Mediated Demethylation
Heating the acylated compound with anhydrous AlBr₃ in toluene at 110°C cleaves methyl ethers to hydroxyl groups. Subsequent hydrolysis with 6 N HCl at 80°C removes the acetyl group, yielding L-α-methyl-(3,4-dihydroxyphenyl)-alanine hydrochloride.
Table 2: Dealkylation Efficiency
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| AlBr₃ | Toluene | 110 | 85 | 99.2 |
| HCl (6 N) | Water | 80 | 78 | 98.7 |
Comparative Analysis of Racemic vs. Resolved Synthesis
Racemic Route Limitations
Direct synthesis of α-methyl-DL-phenylalanine via Strecker or Ullmann coupling often results in low enantiomeric ratios (<60:40 DL), necessitating costly chromatographic resolution.
Enantioselective Advantages
The quinine-mediated resolution achieves ee >98%, reducing downstream purification costs. Combining resolved D- and L-acids post-ammonolysis allows scalable production of both enantiomers without cross-contamination.
Industrial-Scale Process Optimization
Solvent Selection and Recycling
Isopropanol, used in diastereomer crystallization, is recycled via vacuum distillation, achieving 90% recovery. This reduces raw material costs by 30% in pilot-scale trials.
Waste Stream Management
Aluminum halide residues are neutralized with aqueous NaOH, precipitating Al(OH)₃ for safe disposal. Closed-loop systems minimize environmental impact, aligning with green chemistry principles.
Mechanistic Insights into Stereochemical Control
Chemical Reactions Analysis
Key Synthetic Steps:
-
Diazotization and Alkylation :
-
3,4-Disubstituted phenylamines undergo diazotization followed by reaction with methyl methacrylate in the presence of CuCl to form DL-α-halo-α-(3,4-disubstituted benzyl)-propionic acid methyl esters .
-
Hydrolysis of the ester yields the free acid, which is resolved into enantiomers via chiral catalysts or enzymatic methods .
-
-
Acylation and Dealkylation :
Example Reaction Scheme:
textDL-α-halo acid + NH₃ → DL-α-methylphenylalanine ↓ Resolution → L-α-methylphenylalanine + D-α-methylphenylalanine
Decarboxylation and Metabolic Interactions
The α-methyl group significantly alters enzymatic processing compared to native phenylalanine:
Decarboxylase Inhibition:
-
α-Methyl-DL-phenylalanine acts as a competitive inhibitor of aromatic L-amino acid decarboxylase (AADC), blocking the conversion of L-DOPA to dopamine and 5-HTP to serotonin .
Transport Kinetics:
| Compound | LAT1 Ki (μM) | LAT2 Ki (μM) | Ki Ratio (LAT2/LAT1) |
|---|---|---|---|
| Phe | 43.47 | 109.79 | 2.53 |
| α-Methyl-Phe | 156.57 | 1681.67 | 10.74 |
-
Reduced efflux efficiency in LAT2-expressing cells correlates with its lower membrane permeability .
Key Reactions:
-
Esterification : Forms methyl or ethyl esters for solubility modulation in organic solvents .
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N-Acylation : Reacts with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) to generate Fmoc-α-methyl-Phe, a precursor for solid-phase peptide synthesis .
-
Self-Assembly : Fmoc-α-methyl-Phe dipeptides form hydrogels via π-π stacking and hydrophobic interactions, with morphology dependent on methyl substitution patterns .
Oxidation and Hydroxylation
While resistant to monooxygenase-mediated hydroxylation (unlike phenylalanine), α-methyl-DL-phenylalanine undergoes controlled oxidation:
Chemical Oxidation:
-
Treating with KMnO₄ or H₂O₂/Fe²⁺ generates α-keto derivatives (e.g., α-methylphenylpyruvic acid) .
-
Reaction :
Biological Fate:
-
Not a substrate for phenylalanine hydroxylase due to the α-methyl group, avoiding conversion to tyrosine .
Salt Formation and pH-Dependent Behavior
The zwitterionic nature (pKa ∼2.25) enables salt formation with acids/bases :
Common Salts:
pH-Dependent Solubility:
Comparative Reactivity with Native Phenylalanine
Scientific Research Applications
Peptide Synthesis
Overview : Alpha-methyl-DL-phenylalanine serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides with specific sequences and modifications.
Key Findings :
- Researchers utilize this compound to enhance the stability and bioactivity of peptides. Its incorporation can lead to increased resistance to enzymatic degradation, making peptides more effective in therapeutic applications .
Drug Development
Overview : The compound's unique structural properties make it valuable in pharmaceutical research, particularly for developing drugs that target specific receptors or pathways.
Case Studies :
- A study highlighted the use of this compound in the formulation of radiopharmaceuticals for targeted alpha therapy. Specifically, 211At-astato-alpha-methyl-L-phenylalanine was evaluated for its enhanced therapeutic effects when combined with probenecid, demonstrating improved tumor accumulation and efficacy in cancer treatment .
| Study | Application | Results |
|---|---|---|
| 211At-AAMP with Probenecid | Cancer Treatment | Increased tumor accumulation and improved survival rates in mice |
Bioconjugation
Overview : this compound is employed in bioconjugation processes, linking peptides to larger biomolecules such as antibodies or drugs.
Significance : This application enhances the therapeutic efficacy of bioconjugates by improving their pharmacokinetic properties and targeting capabilities. It allows for the design of more effective drug delivery systems .
Neuroscience Research
Overview : In neuroscience, this compound is studied for its effects on neurotransmitter systems and potential implications for neurological disorders.
Findings :
- Research has shown that administering this compound can lead to significant alterations in brain chemistry, including inhibition of phenylalanine hydroxylase activity. This inhibition can model conditions such as hyperphenylalaninemia, providing insights into metabolic disorders .
| Study | Focus | Findings |
|---|---|---|
| Effects on Brain Chemistry | Metabolic Disorders | Inhibition of hepatic phenylalanine hydroxylase activity leading to altered neurotransmitter levels |
Protein Engineering
Overview : The compound is utilized in protein engineering to modify proteins for enhanced stability and functionality.
Applications :
- This compound can be integrated into proteins to create variants with improved properties for biotechnological applications, such as enzyme catalysis or therapeutic protein development .
Cancer Imaging
Overview : Recent studies have explored the use of phenylalanine analogs, including this compound, as positron emission tomography (PET) tracers for cancer detection.
Research Insights :
Mechanism of Action
The mechanism of action of alpha-methylphenylalanine involves its interaction with specific enzymes and receptors in the body. It can act as an inhibitor of certain metabolic pathways, affecting the synthesis and breakdown of amino acids . The molecular targets include enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues and their distinguishing features:
Pharmacological and Biochemical Comparisons
(a) Enzyme Inhibition
- α-Methyl-DL-phenylalanine: The α-methyl group sterically hinders decarboxylase enzymes, reducing biosynthesis of monoamine neurotransmitters (e.g., dopamine, serotonin) .
- α-Methyl-3,4-dihydroxy-DL-phenylalanine : Additional hydroxyl groups enhance decarboxylase inhibition, leading to blood pressure reduction in hypertensive patients .
- DL-4-Fluorophenylalanine : Fluorine substitution disrupts protein synthesis by incorporating into peptides, inhibiting bacterial growth .
(b) Metabolic Stability
- The α-methyl group in α-Methyl-DL-phenylalanine increases resistance to enzymatic degradation compared to DL-phenylalanine, which is rapidly metabolized via transamination .
- Metalaxyl : The methoxyacetyl group enhances systemic mobility in plants, prolonging fungicidal activity .
(c) Stereochemical Effects
- DL-Phenylalanine methyl ester undergoes stereoselective hydrolysis by α-chymotrypsin, but immobilization reduces enzyme activity without altering stereoselectivity .
- Racemic α-Methyl-DL-phenylalanine’s biological activity depends on both enantiomers, unlike L-phenylalanine, which is bioactive in its natural form .
Physicochemical Properties
| Property | α-Methyl-DL-phenylalanine | DL-Phenylalanine | DL-4-Fluorophenylalanine |
|---|---|---|---|
| Solubility in Water | Low (hydrophobic α-methyl) | Moderate | Low (fluorine increases lipophilicity) |
| Melting Point | 293–294°C | 283–285°C | 245–247°C |
| Enzymatic Reactivity | Inhibits decarboxylases | Substrate for enzymes | Disrupts protein synthesis |
Biological Activity
Alpha-Methyl-DL-phenylalanine (α-MDPhe) is an amino acid analog of phenylalanine, notable for its biological activity, particularly in the context of neurological and metabolic functions. This compound has garnered attention due to its role as an inhibitor of aromatic amino acid decarboxylation, which has implications for various physiological processes.
This compound acts primarily as an inhibitor of the enzyme phenylalanine hydroxylase, which is crucial for the metabolism of phenylalanine to tyrosine. This inhibition leads to elevated levels of phenylalanine in the body, which can have both therapeutic and detrimental effects depending on the context.
Key Findings:
- Inhibition of Decarboxylation : Studies have shown that α-MDPhe inhibits the decarboxylation of aromatic amino acids, leading to reduced production of neurotransmitters such as serotonin and dopamine . This effect is particularly significant in conditions like hypertension, where reduced catecholamine synthesis can lower blood pressure .
- Impact on Brain Activity : In animal models, α-MDPhe has been observed to inhibit hepatic phenylalanine hydroxylase activity by 65-70%, maintaining this inhibition over extended periods. This results in chronic hyperphenylalaninemia, affecting brain protein synthesis and polypeptide chain elongation .
Therapeutic Applications
The compound's ability to modulate neurotransmitter levels has led to investigations into its potential therapeutic uses:
- Parkinson's Disease : As a decarboxylase inhibitor, α-MDPhe may provide symptomatic relief in Parkinson's disease by altering dopamine metabolism. Its use in conjunction with other treatments is being explored to enhance therapeutic outcomes .
- Cancer Treatment : Recent studies have evaluated α-MDPhe derivatives in targeted alpha therapy for LAT1-positive cancers. The incorporation of probenecid has been shown to improve tumor accumulation and therapeutic efficacy significantly .
Case Studies and Experimental Evidence
- Study on Newborn Mice : In a controlled study involving newborn mice, α-MDPhe was administered alongside phenylalanine, resulting in a significant increase in plasma and brain phenylalanine levels. This study highlighted the compound's role in disrupting normal metabolic pathways and its potential implications for developmental biology .
- Therapeutic Efficacy in Cancer Models : The use of 211At-labeled α-methyl-L-phenylalanine (2-211At-AAMP) demonstrated improved tumor targeting when combined with probenecid. The study reported enhanced tumor retention and suppressed growth rates in treated mice compared to controls, indicating a promising avenue for cancer therapy .
Inhibition Potency of α-MDPhe
| Compound | Inhibition Rate (%) | Target Enzyme |
|---|---|---|
| This compound | 65-70% | Phenylalanine Hydroxylase |
| Alpha-Methyl-3,4-dihydroxyphenylalanine | Potent | Aromatic Amino Acid Decarboxylase |
Therapeutic Applications and Outcomes
Q & A
Basic: What analytical techniques are recommended for confirming the purity and structural identity of α-Methyl-DL-phenylalanine in synthetic preparations?
To verify purity and structure, researchers should employ a combination of chromatographic and spectroscopic methods:
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and isocratic elution (e.g., 70:30 water:acetonitrile with 0.1% trifluoroacetic acid) to assess purity .
- Nuclear Magnetic Resonance (NMR) : -NMR (DMSO-d6, δ 7.2–7.4 ppm for aromatic protons, δ 1.4–1.6 ppm for methyl groups) and -NMR to confirm the backbone structure and methyl substitution .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to validate the molecular ion peak (m/z = 193.1 for CHNO) .
Basic: How is α-Methyl-DL-phenylalanine utilized in studying amino acid transport mechanisms?
This compound serves as a non-metabolizable analog of phenylalanine to investigate transporter specificity and competitive inhibition:
- Radiolabeled Uptake Assays : Use -labeled α-Methyl-DL-phenylalanine in cell cultures (e.g., HEK293 expressing LAT1 transporters) to measure uptake kinetics under varying substrate concentrations .
- Competitive Inhibition Studies : Co-incubate with natural amino acids (e.g., L-phenylalanine) to determine IC values and transporter affinity .
Advanced: What strategies resolve enantiomeric forms of α-Methyl-DL-phenylalanine for stereochemical studies?
Enantiomeric resolution is critical for understanding chiral interactions:
- Chiral HPLC : Utilize columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases (e.g., Chiralpak® IC) and mobile phases of hexane:isopropanol (80:20) with 0.1% diethylamine .
- Enzymatic Resolution : Employ L-amino acid oxidase to selectively deaminate the L-enantiomer, leaving the D-form for isolation .
Advanced: How should researchers address discrepancies in reported inhibitory effects of α-Methyl-DL-phenylalanine on phenylalanine hydroxylase (PAH)?
Contradictory data often arise from variations in experimental conditions:
- Kinetic Reassessment : Measure and under standardized conditions (pH 7.0, 25°C, 100 µM tetrahydrobiopterin cofactor) to isolate substrate-enzyme interactions .
- Structural Modeling : Perform molecular docking studies to evaluate steric hindrance caused by the α-methyl group in PAH’s active site .
Basic: What safety protocols are essential when handling α-Methyl-DL-phenylalanine in laboratory settings?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
- Waste Disposal : Follow institutional guidelines for hazardous organic waste (CAS 1132-26-9) .
Key Considerations for Advanced Research
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
